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molecular formula C7H6ClN3 B1367480 8-Chloro-2-methylimidazo[1,2-a]pyrazine CAS No. 85333-43-3

8-Chloro-2-methylimidazo[1,2-a]pyrazine

Cat. No. B1367480
M. Wt: 167.59 g/mol
InChI Key: ZZPUXAQVYFAAMQ-UHFFFAOYSA-N
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Patent
US04507294

Procedure details

For example, condensation of a 2-amino-3-chloropyrazine with chloroacetone gives an 8-chloro-2-methylimidazo[1,2-a]pyrazine as shown the following reaction Scheme II. ##STR14##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1.Cl[CH2:10][C:11](=O)[CH3:12]>>[Cl:8][C:7]1[C:2]2[N:3]([CH:10]=[C:11]([CH3:12])[N:1]=2)[CH:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CN=C1Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=2N(C=CN1)C=C(N2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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